molecular formula C8H15NO4 B12061331 Boc-L-Ala-OH-2-13C

Boc-L-Ala-OH-2-13C

Katalognummer: B12061331
Molekulargewicht: 190.20 g/mol
InChI-Schlüssel: QVHJQCGUWFKTSE-IJPZVAHNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-L-Ala-OH-2-13C, also known as N-(tert-Butoxycarbonyl)-L-alanine-2-13C, is a stable isotope-labeled compound. It is a derivative of L-alanine, where the carbon at the second position is replaced with the isotope carbon-13. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling which allows for detailed molecular studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Ala-OH-2-13C typically involves the protection of the amino group of L-alanine with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and isotopic labeling processes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent incorporation of the carbon-13 isotope. The production is carried out in specialized facilities equipped with advanced instrumentation to monitor and optimize the reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-L-Ala-OH-2-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of organic solvents .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Boc-L-Ala-OH-2-13C has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Boc-L-Ala-OH-2-13C is primarily related to its role as an isotopic tracer. The incorporation of the carbon-13 isotope allows researchers to track the compound through various biochemical and chemical processes. This enables the detailed study of molecular interactions, reaction mechanisms, and metabolic pathways. The molecular targets and pathways involved depend on the specific application and the system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific isotopic labeling at the second position, which provides distinct advantages in certain types of molecular studies. This specific labeling allows for precise tracking and analysis in NMR spectroscopy and other analytical techniques, making it a valuable tool in scientific research .

Eigenschaften

Molekularformel

C8H15NO4

Molekulargewicht

190.20 g/mol

IUPAC-Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino](213C)propanoic acid

InChI

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i5+1

InChI-Schlüssel

QVHJQCGUWFKTSE-IJPZVAHNSA-N

Isomerische SMILES

C[13C@@H](C(=O)O)NC(=O)OC(C)(C)C

Kanonische SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.